- Kinetics and Mechanisms of Hydrothermal Dehydration of Cyclic 1,2- and 1,4-Diols, Journal of Organic Chemistry, 2022, 87(21), 14299-14307
Cas no 931-71-5 (cis-1,4-cyclohexanediol)
cis-1,4-cyclohexanediol structure
Product Name:cis-1,4-cyclohexanediol
CAS No:931-71-5
MF:C6H12O2
MW:116.158282279968
MDL:MFCD00075462
CID:40301
PubChem ID:87561424
Update Time:2024-10-26
cis-1,4-cyclohexanediol Chemical and Physical Properties
Names and Identifiers
-
- cis-1,4-Cyclohexanediol
- cis-1,4-Dihydroxycyclohexane
- cis-4-cyclohexanediol
- 1,4-CYCLOHEXANEDIOL
- Cyclohexane-1,4-diol
- trans-1,4-Cyclohexanediol
- trans-Cyclohexane-1,4-diol
- CIS-CYCLOHEXANE-1,4-DIOL
- 1,4-Cyclohexanediol, trans-
- Quinitol
- 1,4-Cyclohexanediol, cis-
- trans-1,4-Dihydroxycyclohexane
- Hexahydrohydroquinone
- (1r,4r)-cyclohexane-1,4-diol
- VKONPUDBRVKQLM-OLQVQODUSA-N
- VKONPUDBRVKQLM-UHFFFAOYSA-N
- VKONPUDBRVKQLM-IZLXSQMJSA-N
- 1,4-cyclohexandiol
- Q
- cis-1,4-Cyclohexanediol (ACI)
- 1,4-Cyclohexanediol, (E)-
- SY040970
- NSC 5730
- AKOS006283462
- Q-200861
- C2319
- 1,4-Cyclohexanediol (Cis/Trans Mixture)
- SY099933
- DTXSID20871178
- CS-W005575
- CS-W007850
- SCHEMBL787503
- AB02551
- DB-003159
- DTXCID00818849
- 556-48-9
- EINECS 209-126-2
- J-700165
- Quinitol,c&t
- 71J
- NSC5651
- PB27420
- AS-50386
- NSC-5651
- DB-008704
- MFCD00001448
- 1,a4-aCyclohexanediol
- Q16912255
- NSC 5651
- TD8009
- AI3-06464
- (1s,4s)-cyclohexane-1,4-diol
- rac-(1s,4s)-cyclohexane-1,4-diol
- 1,4-Dihydroxycyclohexane; NSC 5651; Quinitol
- 1,4-Cyclohexanediol, cis + trans
- MFCD00075462
- DTXSID60878843
- Z1178486717
- 1,4-Cyclohexanediol, (Z)-
- Q-201852
- SY001809
- 6995-79-5
- 1,4-Cyclohexanediol cis+trans
- 1,4-Cyclohexanediol, 99%
- CHEMBL3948618
- cis-4-hydroxy-cyclohexanol
- C2320
- DB-318939
- EINECS 213-240-8
- P10063
- NSC5730
- SCHEMBL275681
- Cyclohexane1,4diol
- AI3-52305
- SCHEMBL102859
- SCHEMBL28182
- (trans)-cyclohexane-1,4-diol
- AKOS015912876
- MFCD00063612
- DTXSID60883614
- NSC-5730
- NS00042681
- 1,4-Cyclohexanediol,c&t
- 1,4-Dihydroxycyclohexane
- AKOS006282972
- CS-0049754
- STR08594
- 931-71-5
- EN300-75448
- NS00080163
- cis-1,4-cyclohexanediol
-
- MDL: MFCD00075462
- Inchi: 1S/C6H12O2/c7-5-1-2-6(8)4-3-5/h5-8H,1-4H2/t5-,6+
- InChI Key: VKONPUDBRVKQLM-OLQVQODUSA-N
- SMILES: O[C@@H]1CC[C@H](O)CC1
Computed Properties
- Exact Mass: 116.08400
- Monoisotopic Mass: 116.08373
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 54.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5
- XLogP3: 0.2
Experimental Properties
- Density: 1.156
- Melting Point: 108.0 to 114.0 deg-C
- Boiling Point: 150 ºC
- Flash Point: 65 ºC
- Refractive Index: 1.526
- PSA: 40.46000
- LogP: 0.28220
cis-1,4-cyclohexanediol Customs Data
- HS CODE:2906199090
- Customs Data:
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
cis-1,4-cyclohexanediol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C869407-50mg |
cis-1,4-Cyclohexanediol |
931-71-5 | 97% | 50mg |
¥973.80 | 2022-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C2319-200mg |
cis-1,4-cyclohexanediol |
931-71-5 | 97.0%(GC) | 200mg |
¥1790.0 | 2022-05-30 | |
| TRC | C988135-250mg |
cis-1,4-Cyclohexanediol |
931-71-5 | 250mg |
$236.00 | 2023-05-18 | ||
| TRC | C988135-2.5g |
cis-1,4-Cyclohexanediol |
931-71-5 | 2.5g |
$1832.00 | 2023-05-18 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C2319-200MG |
cis-1,4-Cyclohexanediol |
931-71-5 | >97.0%(GC) | 200mg |
¥1385.00 | 2024-04-15 | |
| eNovation Chemicals LLC | D498921-500MG |
cis-1,4-cyclohexanediol |
931-71-5 | >97% | 500mg |
$100 | 2023-05-13 | |
| eNovation Chemicals LLC | D498921-1G |
cis-1,4-cyclohexanediol |
931-71-5 | >97% | 1g |
$85 | 2024-07-21 | |
| eNovation Chemicals LLC | D498921-5G |
cis-1,4-cyclohexanediol |
931-71-5 | >97% | 5g |
$230 | 2024-07-21 | |
| eNovation Chemicals LLC | D498921-10G |
cis-1,4-cyclohexanediol |
931-71-5 | >97% | 10g |
$415 | 2024-07-21 | |
| eNovation Chemicals LLC | D498921-25G |
cis-1,4-cyclohexanediol |
931-71-5 | >97% | 25g |
$915 | 2024-07-21 |
cis-1,4-cyclohexanediol Production Method
Production Method 1
Production Method 2
Reaction Conditions
Reference
- Triphenylphosphine Reduction of Saturated Endoperoxides, Organic Letters, 2009, 11(17), 3986-3989
Production Method 3
Reaction Conditions
Reference
- Molecular recognition. 15. Molecular recognition and stereoselectivity: geometrical requirements for the multiple hydrogen-bonding interaction of diols with a multidentate polyhydroxy macrocycle, Journal of the American Chemical Society, 1991, 113(4), 1349-54
Production Method 4
Reaction Conditions
Reference
- Preparation and formulation esters of dihydrolysergic acid as 5HT2 receptor antagonists, European Patent Organization, , ,
Production Method 5
Reaction Conditions
Reference
- Ergoline derivatives for blocking 5-HT2 receptors, European Patent Organization, , ,
Production Method 6
Reaction Conditions
Reference
- Selective oxidation of unsaturated hydrocarbons, France, , ,
Production Method 7
Reaction Conditions
Reference
- Chemical reactivity of singlet oxygen produced in the gas phase. III. Investigation in a heterogeneous gas-liquid system of the 1,4-addition to cyclohexadiene. Stereospecific synthesis of cis-1,4-cyclohexanediol, Bulletin de la Societe Chimique de France, 1976, 665, 665-6
Production Method 8
Reaction Conditions
Reference
- Stereospecific aliphatic hydroxylation by an iron-based oxidant, Journal of the American Chemical Society, 1974, 96(16), 5274-5
Production Method 9
Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , Ferrocene, 1-[(1S)-2-[[[(1R)-2,2′-dihydroxy[1,1′-binaphthalen]-3-yl]methyl]amino… , Ferrocene, 1-[(1R)-2-[[[(1R)-2,2′-dihydroxy[1,1′-binaphthalen]-3-yl]methyl]amino… , Ferrocene, 1-[(1S)-2-[[[(1R)-2,2′-dihydroxy[1,1′-binaphthalen]-3-yl]methyl]amino… , Ferrocene, 1-[(1R)-2-[[[(1R)-2,2′-dihydroxy[1,1′-binaphthalen]-3-yl]methyl]amino… Solvents: Isopropanol ; 2 h, rt
1.2 Reagents: Hydrogen , Lithium tert-butoxide Solvents: Ethanol ; 12 h, 5 bar, rt
1.2 Reagents: Hydrogen , Lithium tert-butoxide Solvents: Ethanol ; 12 h, 5 bar, rt
Reference
- PNO ligand containing planar chiral ferrocene and axial chiral biphenol, and its application to catalyst for synthesizing biologically active molecular compound, China, , ,
Production Method 10
Production Method 11
Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ; 10 h, -5 °C
Reference
- Process for preparation of cis-1,4-cyclohexanediol, China, , ,
Production Method 12
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Isopropanol ; 24 h, 10 atm, 90 °C
Reference
- Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions, Chemistry - A European Journal, 2009, 15(28), 6953-6963
Production Method 13
Reaction Conditions
Reference
- An economical and convenient synthesis of 7-oxabicyclo[2.2.1]heptane, Polymer, 1986, 27(9), 1441-2
Production Method 14
Reaction Conditions
Reference
- Aliphatic hydroxylation via oxygen rebound. Oxygen transfer catalyzed by iron, Journal of the American Chemical Society, 1976, 98(3), 859-61
Production Method 15
Reaction Conditions
Reference
- Alcohols by reduction of aldehydes and ketones, Federal Republic of Germany, , ,
Production Method 16
Production Method 17
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Alumina , Platinum , Rhodium , Poly(dimethylsilylene) (immobilized bimetallic nanocatalyst support) Solvents: Isopropanol ; 49 h, 50 °C
Reference
- Polysilane-Immobilized Rh-Pt Bimetallic Nanoparticles as Powerful Arene Hydrogenation Catalysts: Synthesis, Reactions under Batch and Flow Conditions and Reaction Mechanism, Journal of the American Chemical Society, 2018, 140(36), 11325-11334
Production Method 18
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Nickel aluminide Solvents: Water
Reference
- Reductive dehalogenation and ring saturation of halogenated hydroquinones, catechol, and resorcinol with Raney alloys in aqueous sodium hydroxide, Chemistry Express, 1993, 8(7), 495-8
Production Method 19
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium (supported on carbon or alumina) Solvents: Methanol ; 6 h, 80 °C
Reference
- Method for producing diols having cyclohexane skeleton such as cyclohexanediol or 1,1'-bicyclohexyl-4,4'-diol having high trans/cis-isomer ratio, Japan, , ,
Production Method 20
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Reference
- Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), Bioorganic & Medicinal Chemistry Letters, 2015, 25(3), 695-700
cis-1,4-cyclohexanediol Raw materials
- Tetrabromohydroquinone
- 1,4-Dioxaspiro[4.5]decan-8-ol
- trans-1,4-cyclohexanediol
- 4-hydroxycyclohexan-1-one
- 1,4-Cyclohexanedione
cis-1,4-cyclohexanediol Preparation Products
cis-1,4-cyclohexanediol Related Literature
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
931-71-5 (cis-1,4-cyclohexanediol) Related Products
- 1460-57-7(trans-1,2-Cyclohexanediol)
- 121621-82-7(Cyclohexanol-OD)
- 13314-30-2(1,3,5-Cyclohexanetriol,(1a,3a,5b)-)
- 6995-79-5(trans-1,4-cyclohexanediol)
- 504-01-8(1,3-Cyclohexanediol)
- 556-48-9(1,4-Cyclohexanediol (Cis/Trans Mixture))
- 108-93-0(Cyclohexanol)
- 2041-15-8(Cyclohexane-1,3,5-triol)
- 931-17-9(Cyclohexane-1,2-diol)
- 1792-81-0(cis-cyclohexane-1,2-diol)
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